molecular formula C12H21NO5 B3320821 ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate CAS No. 1265919-24-1

ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate

Cat. No.: B3320821
CAS No.: 1265919-24-1
M. Wt: 259.30
InChI Key: UBOHBTKTTNSMEV-YKDSUIRESA-N
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Description

Ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate (CAS 1265919-24-1) is a high-purity chemical intermediate of significant importance in pharmaceutical research and development. Its primary application is in the synthesis and impurity profiling of Ticagrelor , a widely used antiplatelet drug that functions as a P2Y 12 receptor antagonist. The specific stereochemistry denoted by (3aR,4S,6R,6aS) is critical for its function and must be rigorously controlled to ensure the correct biological activity of the final Active Pharmaceutical Ingredient (API). This compound serves as a vital building block in the complex synthesis pathway of Ticagrelor. Furthermore, it is utilized as a reference standard in analytical testing to monitor and control potential impurities during the commercial production of Ticagrelor and its related drug formulations, ensuring compliance with strict FDA, ICH, and pharmacopoeial guidelines . The compound is also essential in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies and in supporting toxicity studies for new drug formulations . As a foundational material, it enables advanced research in cardiovascular drug development and quality control. This product is offered with comprehensive analytical data, including Certificate of Analysis (CoA) with purity and potency, 1 H-NMR, Mass Spectrometry, and HPLC data to support your research objectives . This material is strictly for Research Use Only and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

ethyl 2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-4-15-9(14)6-16-8-5-7(13)10-11(8)18-12(2,3)17-10/h7-8,10-11H,4-6,13H2,1-3H3/t7-,8+,10+,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOHBTKTTNSMEV-YKDSUIRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CC(C2C1OC(O2)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO[C@H]1C[C@H]([C@H]2[C@@H]1OC(O2)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265919-24-1
Record name ethyl 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate (CAS No. 1402149-98-7) is a compound of interest due to its structural similarity to Ticagrelor, a medication used for preventing blood clots. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC14H23NO9
Molecular Weight259.3 g/mol
CAS Number1402149-98-7 (Oxalate)
SynonymsEthyl 2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate oxalate

The compound exhibits biological activity primarily through its interaction with platelet aggregation pathways. It acts as an impurity marker in the analysis of Ticagrelor formulations. The presence of this compound can influence the pharmacokinetics and pharmacodynamics of Ticagrelor by affecting its absorption and metabolism in the body .

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Antiplatelet Activity : Similar to Ticagrelor, it may inhibit adenosine diphosphate (ADP)-induced platelet aggregation.
  • Cardiovascular Effects : Potentially beneficial effects on cardiovascular health due to its structural analogies with known antithrombotic agents.

Study on Impurity Profiling

A study conducted on Ticagrelor formulations highlighted the importance of monitoring impurities like this compound. The findings suggested that maintaining impurity levels within specified limits is crucial for ensuring drug safety and efficacy during commercial production .

Toxicology Studies

Toxicological assessments have been performed to evaluate the safety profile of this compound when used as a reference standard in drug formulations. These studies typically focus on acute toxicity and long-term exposure effects on various biological systems .

Scientific Research Applications

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate, also known by its CAS No. 1402149-98-7, is a chemical compound with diverse applications, particularly in the pharmaceutical industry . This compound is closely related to Ticagrelor, a medication used to prevent thrombotic events .

Chemical Properties and Structure

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate has the molecular formula C14H23NO9C_{14}H_{23}NO_9 and a molecular weight of 349.33 g/mol . The compound consists of a cyclopentadioxol core with amino and ethyl acetate substituents . Key identifiers include:

  • CAS Number : 1402149-98-7
  • Molecular Formula : C14H23NO9C_{14}H_{23}NO_9
  • Molecular Weight : 349.33 g/mol
  • IUPAC Name : ethyl 2-[[(3aR*,4S,6R,6aS*)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH*-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate
  • InChI : InChI=1S/C12H21NO5/c1-4-15-9(14)6-16-8-5-7(13)10-11(8)18-12(2,3)17-10/h7-8,10-11H,4-6,13H2,1-3H3/t7-,8+,10+,11-/m1/s1
  • InChIKey : UBOHBTKTTNSMEV-YKDSUIRESA-N

Applications

  • Pharmaceutical Intermediate : It serves as a crucial intermediate in the synthesis of Ticagrelor, a drug used to prevent blood clots .
  • Impurity Standard : This compound is utilized as a reference standard for monitoring and controlling impurity levels during the production of Ticagrelor . Its role is vital for meeting the quality control requirements set by drug legislation, the FDA, and pharmacopoeial guidelines .
  • ANDA Filing and Toxicity Studies : Ethyl 2-[[(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate oxalate is used during Abbreviated New Drug Application (ANDA) filings to the FDA and in toxicity studies of drug formulations .

Comparison with Similar Compounds

2-{[(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethanol

  • Structure : Replaces the ethoxyacetate group with a hydroxyethyl chain.
  • Role : Intermediate in ticagrelor synthesis, often isolated as oxalate or dibenzoyl-L-tartrate salts for improved stability .
  • Key Differences :
    • Reduced steric hindrance compared to the ethyl ester, facilitating nucleophilic substitution reactions.
    • Higher polarity due to the hydroxyl group, impacting solubility (e.g., oxalate salt: MW 307.3 g/mol) .

Ethyl 2-((3aR,4S,6R,6aS)-6-(tert-Butylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate

  • Structure: Substitutes the amino group with a tert-butylcarbamoyl moiety.
  • Synthesis : Derived via sodium ethoxide-mediated rearrangement (41% yield, d.r. 90:10) .
  • Key Differences :
    • Enhanced lipophilicity due to the tert-butyl group, altering pharmacokinetic properties.
    • Lower reactivity at the 6-position, reducing suitability for further functionalization.

Halogenated Derivatives

9-((3aS,4R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine

  • Structure: Fluorine at position 6 instead of an amino group; fused to a purine ring.
  • Application : Antiviral candidate, synthesized via DDQ oxidation (86% yield) .
  • Key Differences :
    • Fluorine introduces electronegativity, altering electronic distribution (¹³C NMR: δ 93.81, J = 172.3 Hz).
    • Antiviral activity vs. anticoagulant focus of the parent compound.

Process-Related Impurities and Byproducts

Ticagrelor Related Compound III

  • Structure: Retains the ethanol moiety but lacks the final cyclopropane and triazolopyrimidine groups of ticagrelor.
  • Role : Process impurity (≤0.15% in final API) .
  • Key Differences :
    • Absence of critical pharmacophores reduces P2Y₁₂ receptor binding.
    • Highlighted in safety profiles (H302: harmful if swallowed) .

Q & A

Basic: Optimal Synthetic Pathways and Reaction Conditions

Q: What are the critical parameters for synthesizing ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate with high yield? A: Synthesis requires precise control of temperature (typically 0–60°C), catalysts (e.g., palladium or enzyme-mediated systems), and protecting groups for the amino functionality. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can optimize stereoselectivity and minimize side reactions . Solvent polarity and pH must align with the stability of the cyclopenta-dioxolane core.

Basic: Standard Analytical Techniques for Structural Validation

Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemistry and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity) ensures purity . Thermal stability is assessed via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns.

Basic: Purification Strategies for Complex Byproduct Removal

Q: How can researchers address challenges in purifying this compound from synthetic byproducts? A: Reverse-phase column chromatography (C18 silica, methanol/water gradients) effectively separates polar impurities. For non-volatile byproducts, preparative HPLC with a chiral stationary phase is recommended to isolate enantiomerically pure forms . Recrystallization in ethyl acetate/hexane mixtures may further enhance purity.

Advanced: Mechanistic Insights into Ring-Opening Reactions

Q: What experimental approaches elucidate the mechanism of cyclopenta-dioxolane ring-opening reactions involving this compound? A: Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁸O tracing) can identify rate-determining steps. Transition-state modeling via density functional theory (DFT) complements experimental data to distinguish between nucleophilic attack or acid-catalyzed pathways . Real-time monitoring via in-situ FTIR or Raman spectroscopy tracks intermediate formation .

Advanced: Computational Modeling for Stereochemical Predictions

Q: How can computational tools predict and validate stereochemical outcomes in derivatives of this compound? A: Quantum mechanics/molecular mechanics (QM/MM) simulations model steric and electronic interactions during nucleophilic substitutions. Conformational sampling using Monte Carlo or molecular dynamics identifies low-energy stereoisomers. Validation via X-ray crystallography or NOE NMR correlations is critical .

Advanced: Resolving Contradictions in Spectroscopic Data

Q: How should researchers address discrepancies in reported NMR or mass spectrometry data for this compound? A: Cross-validate data using multiple techniques (e.g., 2D-NMR for ambiguous coupling constants). Compare computational NMR chemical shifts (GIAO method) with experimental values to resolve stereochemical mismatches . Reproduce synthesis under standardized conditions to rule out batch-specific impurities.

Advanced: Biochemical Target Identification and Binding Studies

Q: What methodologies identify biological targets (e.g., enzymes or receptors) for this compound in therapeutic research? A: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to targets like P2Y12 receptors (relevant to thrombosis prevention) . CRISPR-Cas9 knockout models or fluorescence polarization assays validate target engagement in cellular pathways.

Advanced: Stability and Degradation Under Physiological Conditions

Q: How can researchers assess the compound’s stability in biological matrices for preclinical studies? A: Simulated physiological conditions (37°C, pH 7.4 buffer) with LC-MS/MS monitoring track hydrolysis of the ester or dioxolane moieties. Accelerated stability studies (e.g., Arrhenius modeling at elevated temperatures) predict shelf-life. Mass balance studies identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate

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